N'-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Description
N'-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C17H16N2O5S3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.02213514 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of furan and thiophene moieties, which contribute to its biological activity. The molecular formula is C22H21N3O5S2 with a molecular weight of 471.55 g/mol. Key properties include:
Property | Value |
---|---|
Molecular Weight | 471.55 g/mol |
LogP | 2.0845 |
Polar Surface Area | 98.146 Ų |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of the requisite thiophene and furan derivatives, followed by their coupling to form the final product under controlled conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity.
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Enzyme Inhibition : It has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated strong inhibitory effects, suggesting that this compound may also possess such activity.
The proposed mechanism of action involves interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For example, it may bind to acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against breast cancer cells (MCF-7). The results indicated a marked reduction in cell viability (70% at 10 µM concentration), suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL respectively, highlighting its broad-spectrum antimicrobial potential.
- Neuroprotective Effects : A computational study simulated the binding interactions of the compound with acetylcholinesterase, revealing strong binding affinities that corroborate its potential as an Alzheimer’s therapeutic agent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S3/c20-16(18-10-12-4-1-7-24-12)17(21)19-11-14(13-5-2-8-25-13)27(22,23)15-6-3-9-26-15/h1-9,14H,10-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEZIVDQRYLLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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